Product packaging for Lamivudine Acid(Cat. No.:CAS No. 173602-25-0)

Lamivudine Acid

Cat. No.: B1674444
CAS No.: 173602-25-0
M. Wt: 243.24 g/mol
InChI Key: PIIRVEZNDVLYQA-UHFFFAOYSA-N
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Description

Contextualization within Nucleoside Analog Chemistry

Lamivudine (B182088) is a synthetic nucleoside analog, specifically a cytosine analog, characterized by a 1,3-oxathiolane (B1218472) ring structure researchgate.netbdn.go.th. It functions as a reverse transcriptase inhibitor, crucial in the treatment of HIV and hepatitis B virus infections researchgate.netclearsynth.comgoogle.com. Lamivudine Acid is structurally derived from Lamivudine, retaining the core 1,3-oxathiolane ring and the cytosine base, but with a carboxylic acid group at the 2-position of the oxathiolane ring instead of a hydroxymethyl group synzeal.comallmpus.com. This structural difference classifies it as a related compound within the broader field of nucleoside analog chemistry, particularly concerning the metabolic or degradation profiles of these agents.

Significance as a Lamivudine-Related Compound in Research

The primary significance of this compound in medicinal chemistry research stems from its role as a known impurity in Lamivudine active pharmaceutical ingredient (API) and finished products axios-research.comjpionline.orgijcrt.org. Regulatory bodies, such as those referenced by the European Pharmacopoeia (EP), specify limits for impurities like this compound to ensure drug safety and efficacy synzeal.comajol.infonih.gov. Consequently, research efforts are directed towards:

Developing sensitive and selective analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for its detection and quantification in Lamivudine samples scholars.directjpionline.orgresearchgate.netbdn.go.thclearsynth.comacs.org.

Understanding its formation pathways, particularly under various stress conditions, as part of forced degradation studies to assess Lamivudine's stability scholars.directresearchgate.netnih.govacs.org.

Characterizing its chemical structure using techniques like NMR and Mass Spectrometry to confirm its identity ajol.infonih.gov.

The presence and levels of this compound are critical parameters monitored during the manufacturing process, quality control, and stability studies of Lamivudine synzeal.comaxios-research.comajol.infogoogle.com.

Historical Development of its Identification and Study

The identification and study of this compound are intrinsically linked to the development and regulatory scrutiny of Lamivudine. As pharmaceutical development advanced, the need to identify and control impurities in drug substances became paramount, guided by international guidelines such as those from the ICH scholars.directacs.org. Forced degradation studies, designed to understand how a drug breaks down under various environmental stresses (including acidic conditions), have been instrumental in revealing degradation products like this compound scholars.directresearchgate.netnih.govacs.org. Research publications and pharmacopoeial standards over time have documented the identification and acceptable limits of various Lamivudine impurities, including the acid form nih.gov. The development of sophisticated chromatographic and spectroscopic techniques has enabled the accurate identification and quantification of this related compound, contributing to the historical progression of ensuring Lamivudine's quality and stability scholars.directnih.gov.

Data Table: Key Information on this compound (Lamivudine EP Impurity A)

PropertyValueSource(s)
Chemical Name(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid synzeal.comallmpus.comijcrt.org
SynonymsThis compound Impurity, Lamivudine Carboxylic Impurity, Lamivudine EP Impurity A synzeal.comallmpus.com
Molecular FormulaC₈H₉N₃O₄S allmpus.comtandfonline.com
Molecular Weight243.24 g/mol allmpus.comtandfonline.com
CAS Number173829-09-9, 1822826-02-7 synzeal.comallmpus.comsynthinkchemicals.comtandfonline.comajol.info
AppearanceSolid (implied by availability as reference standard) synzeal.comallmpus.comijcrt.org
SolubilityMethanol (B129727)/DMSO (reported for impurity standard) allmpus.com
Primary SignificancePharmaceutical impurity/degradation product of Lamivudine axios-research.comjpionline.orgijcrt.org

Detailed Research Findings:

Research has specifically investigated the formation of this compound during the synthesis and under stress conditions. One study indicates that Lamivudine Impurity A primarily arises from the reduction step of a synthetic intermediate, 5S-cytosine-1'-yl-1,3-oxathiacyclopentane-2-carboxylic acid-(1'R,2'S,5'R) menthyl ester (CME) nih.gov. Controlling parameters like the ratio of sodium hydroxide (B78521) and Peng Qinghuana, reaction temperature, and pH during this step is crucial to minimize the formation of Impurity A nih.gov.

Forced degradation studies on Lamivudine have shown the appearance of degradation products under various conditions, including acidic hydrolysis scholars.directresearchgate.netacs.org. While multiple degradation products can form, the presence and quantification of this compound are specifically monitored due to its regulatory status as an impurity synzeal.comajol.info. Studies employing techniques like LC-MS/TOF have been used to characterize the degradation products of Lamivudine, aiding in the identification of compounds like this compound and understanding their formation pathways.

Analytical methods, predominantly HPLC and UPLC, have been developed and validated to separate and quantify this compound alongside Lamivudine and other impurities scholars.directjpionline.orgresearchgate.netbdn.go.thclearsynth.comacs.org. These methods are essential for routine quality control testing and stability studies of Lamivudine drug products, ensuring that the level of this compound remains within acceptable limits as defined by pharmacopoeial standards synzeal.comajol.infogoogle.com.

Furthermore, structural studies, including X-ray crystallography, have been conducted on this compound (referred to as (this compound) Semihydrate in one instance), providing detailed insights into its solid-state structure and hydrogen bonding networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O4S B1674444 Lamivudine Acid CAS No. 173602-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRVEZNDVLYQA-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173602-25-0
Record name Lamivudine impurity A RS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Formation Mechanisms of Lamivudine Acid

Methodologies for Laboratory Synthesis of Lamivudine (B182088) Acid and Analogues

Laboratory synthesis of Lamivudine Acid is primarily documented in the context of its preparation as a reference standard for quality control and impurity profiling of Lamivudine. One reported method involves the hydrolysis of a key Lamivudine intermediate, specifically 5S-cytosine-1'-yl-1,3-oxathiacyclopentane-2-carboxylic acid-(1'R,2'S,5'R) menthyl ester. This hydrolysis step, often carried out using a base like sodium hydroxide (B78521) in a solvent, yields Lamivudine Impurity A (this compound). This oriented synthesis from a defined intermediate allows for the preparation of this compound with controlled stereochemistry. This compound and its various isomers are also available commercially as reference standards for analytical purposes. chemicalbook.com

Pathways of Formation as a Lamivudine Impurity

This compound is recognized as a known impurity found in commercial preparations of Lamivudine. Its presence is primarily linked to specific chemical processes rather than general degradation of the final drug product under typical storage conditions.

Degradation Pathways Leading to this compound

Studies on the forced degradation of Lamivudine under various stress conditions, such as acidic, alkaline, and oxidative environments, have identified several degradation products. While Lamivudine is known to degrade under these conditions, this compound is not consistently reported as a major or direct degradation product of the intact Lamivudine molecule itself in the surveyed literature. The formation of this compound as an impurity appears to be more closely associated with the synthesis route and potential side reactions involving intermediates.

By-product Formation during Lamivudine Synthesis

A significant pathway for the formation of this compound as an impurity is its generation as a byproduct during the chemical synthesis of Lamivudine. Specifically, during synthetic routes that involve ester intermediates of the oxathiolane carboxylic acid, incomplete reactions or hydrolysis of these esters can lead to the formation of the free carboxylic acid, this compound. The hydrolysis of the menthyl ester intermediate, as described in some synthetic procedures for Lamivudine, is a direct method by which this compound can be formed as an impurity. Controlling the conditions of such steps is crucial to minimize the level of this compound in the final Lamivudine product.

Stereoselective Synthesis Approaches Relevant to this compound Isomers

Lamivudine possesses two chiral centers within its oxathiolane ring, and the pharmaceutically active form is the (2R,5S) enantiomer. This compound also contains chiral centers at the corresponding positions of the oxathiolane ring (C2 and C5, where the carboxyl group and the pyrimidine (B1678525) base are attached, respectively). The predominant form identified and studied is the (2R,5S) isomer, mirroring the stereochemistry of active Lamivudine. lgcstandards.combiosynth.com

Stereoselective synthesis approaches for Lamivudine often focus on controlling the stereochemistry at these chiral centers, particularly during the formation of the oxathiolane ring and the glycosylation step where the pyrimidine base is attached. Methods employing chiral auxiliaries, such as L-menthol, have been developed to influence the stereochemical outcome of key synthetic intermediates, including carboxylic acid esters of the oxathiolane ring.

Structural Elucidation and Stereochemical Characterization of Lamivudine Acid

Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of nucleoside analogs, including potential acidic derivatives, relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, providing detailed information about the carbon-hydrogen framework and connectivity through analysis of 1H and 13C NMR spectra, including 2D techniques like COSY, HSQC, and HMBC. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for determining the molecular weight and elemental composition, confirming the molecular formula of the compound. daicelpharmastandards.com Infrared (IR) spectroscopy can provide information about the presence of key functional groups, such as carbonyl (C=O) from the carboxylic acid and the pyrimidine (B1678525) base, as well as hydroxyl (O-H) and amine (N-H) groups. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for characterizing the electronic transitions of the nucleobase.

For a compound like 2'-deoxy-3'-thiacytidine-5'-carboxylic acid, characteristic NMR signals would be expected for the protons and carbons of the modified oxathiolane ring and the cytosine base, with specific shifts and coupling patterns providing evidence for the connectivity and substitution pattern. The presence of a carboxylic acid group would be indicated by a characteristic signal in the 13C NMR spectrum around 170-180 ppm and potentially a broad signal around 10-12 ppm in the 1H NMR spectrum, depending on the solvent and concentration. HRMS would confirm the molecular weight corresponding to the proposed carboxylic acid structure.

Investigation of Diastereomeric Forms and Isomeric Purity Profiling

Lamivudine (B182088) itself, 2'-deoxy-3'-thiacytidine, contains two chiral centers: one at the anomeric carbon (C1') and one at the sulfur-bearing carbon (C4') in the oxathiolane ring. tmda.go.tztmda.go.tz The biologically active form of Lamivudine is the (-)-enantiomer, which has the (2R,5S) configuration at the oxathiolane ring carbons (using nucleoside numbering where the oxygen is position 1, the carbon attached to the base is position 4, and the carbon attached to the hydroxymethyl group is position 5; or C1' and C4' in standard nucleoside nomenclature). daicelpharmastandards.comtmda.go.tzpharmaffiliates.com

The formation of an acidic derivative, such as 2'-deoxy-3'-thiacytidine-5'-carboxylic acid, from Lamivudine would retain these chiral centers. Therefore, this acidic compound would also exist as stereoisomers, specifically enantiomers (the L and D forms) and potentially diastereomers if other chiral centers were introduced or if the starting material was not enantiomerically pure. The synthesis of nucleoside analogs often involves strategies to control the stereochemistry to obtain the desired isomer acs.orgacs.org.

Isomeric purity profiling is critical for characterizing such compounds. Techniques like chiral High-Performance Liquid Chromatography (HPLC) are routinely used to separate and quantify enantiomers and diastereomers. tmda.go.tztmda.go.tz This allows for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr), ensuring the purity of the desired isomer. Studies on Lamivudine have shown that the biological activity and toxicity can differ significantly between enantiomers nih.govnih.gov. While specific data for the acidic form's isomers is not detailed in the search results, the principles of stereochemical analysis and the importance of isomeric purity established for Lamivudine would apply.

Conformational Analysis and Molecular Geometry Studies

Conformational analysis of nucleoside analogs involves studying the preferred spatial arrangement of atoms, which can influence their biological activity and physical properties. Key aspects include the conformation of the sugar or sugar mimetic ring (the oxathiolane ring in this case) and the orientation of the nucleobase relative to this ring (syn or anti conformation).

For oxathiolane nucleosides like Lamivudine, the five-membered ring can adopt various puckered conformations. Studies on related nucleosides have utilized techniques like NMR spectroscopy (analysis of coupling constants) and X-ray crystallography to determine preferred conformations in solution and solid states, respectively. thegoodscentscompany.comresearchgate.net Computational methods, such as molecular mechanics and density functional theory (DFT), are also employed to explore the potential energy surface and identify stable conformers.

The introduction of a carboxylic acid group at the 5'-position in 2'-deoxy-3'-thiacytidine-5'-carboxylic acid would likely influence the conformational preferences, particularly around the C4'-C5' bond and the flexibility of the substituent. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and other parts of the molecule, could play a role in determining the favored conformation. While specific conformational data for this acidic derivative is not available in the provided results, the general approaches used for Lamivudine and other nucleoside analogs would be applicable to its study.

Analytical Methodologies for Detection and Quantification of Lamivudine Acid

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique employed for the separation and purity assessment of Lamivudine (B182088). RP-HPLC methods, utilizing reversed-phase columns, are commonly used. These methods involve the separation of Lamivudine from other components in a sample, such as impurities, degradation products, and excipients, based on their differential interactions with the stationary and mobile phases ajpaonline.comscholars.directasianpubs.orgijcrt.orgresearchgate.net.

Various mobile phase compositions have been reported, typically involving mixtures of aqueous buffers and organic solvents such as acetonitrile (B52724) or methanol (B129727) ajpaonline.comscholars.directasianpubs.orgijcrt.orgnih.govrjptonline.org. Phosphate (B84403) buffers with adjusted pH are frequently used in the aqueous component ajpaonline.comscholars.directijcrt.orgnih.govrjptonline.org. The choice of stationary phase often includes C18 columns with varying dimensions and particle sizes ajpaonline.comscholars.directijcrt.orgresearchgate.netnih.govrjptonline.orgrjptonline.org. Detection is commonly achieved using UV detectors, often at wavelengths around 270-285 nm, where Lamivudine exhibits significant absorbance scholars.directasianpubs.orgijcrt.orgrjptonline.orgresearchgate.nettandfonline.com.

Specific HPLC methods have been developed for the simultaneous determination of Lamivudine in combination with other antiretroviral drugs like zidovudine, nevirapine, and dolutegravir (B560016) ajpaonline.comrjptonline.orgtandfonline.com. These methods are designed to ensure adequate separation and resolution of each component and their potential related substances rjptonline.orgtandfonline.com.

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the analysis of Lamivudine, including the determination of related substances like Salicylic (B10762653) acid (Lamivudine impurity C) ijbpas.comasianjpr.com. HPTLC methods involve separation on a stationary phase coated on a plate, with detection often performed densitometrically asianjpr.com.

Gas Chromatography with Flame Ionization Detection (GC-FID) has also been explored for the quantitative estimation of Lamivudine in bulk and pharmaceutical dosage forms, sometimes involving pre-column derivatization sphinxsai.com.

The effectiveness of these chromatographic techniques in purity assessment is demonstrated by their ability to separate Lamivudine from impurities and degradation products, ensuring that the quantified amount represents the active compound researchgate.netrjptonline.orgtandfonline.com.

Validation of Analytical Methods for Lamivudine Acid Analysis

Validation of analytical methods for Lamivudine analysis is crucial to confirm their suitability for intended use, adhering to guidelines such as those provided by the International Conference on Harmonisation (ICH) ajpaonline.comresearchgate.netrjptonline.orgresearchgate.nettandfonline.com. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness ajpaonline.comresearchgate.netrjptonline.orgtandfonline.com.

Specificity ensures that the method accurately measures the analyte without interference from other components in the sample matrix, such as impurities, degradation products, or excipients researchgate.nettandfonline.comtandfonline.com. Linearity establishes a proportional relationship between the analyte concentration and the measured response over a defined range ajpaonline.comasianpubs.orgijcrt.orgresearchgate.netrjptonline.orgresearchgate.nettandfonline.comtandfonline.comasianjpr.comingentaconnect.com. LOD and LOQ determine the lowest concentrations of the analyte that can be reliably detected and quantified, respectively asianpubs.orgijcrt.orgresearchgate.netresearchgate.nettandfonline.comasianjpr.comresearchgate.net.

Precision assesses the reproducibility of the method under defined conditions, typically evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies ajpaonline.comijcrt.orgresearchgate.netrjptonline.orgtandfonline.com. Accuracy measures the closeness of the obtained results to the true value, often determined through recovery studies by analyzing samples with known additions of the analyte ajpaonline.comijcrt.orgresearchgate.netrjptonline.orgresearchgate.nettandfonline.comsphinxsai.comresearchgate.net. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.netrjptonline.orgtandfonline.com.

Studies have reported successful validation of HPLC methods for Lamivudine, demonstrating good linearity with high correlation coefficients (r or R²) ajpaonline.comasianpubs.orgijcrt.orgrjptonline.orgresearchgate.nettandfonline.comtandfonline.comasianjpr.comingentaconnect.com, acceptable precision with low relative standard deviation (%RSD) values ajpaonline.comijcrt.orgresearchgate.netrjptonline.orgasianjpr.comsphinxsai.comresearchgate.net, and high recovery rates indicating good accuracy ajpaonline.comijcrt.orgrjptonline.orgresearchgate.netsphinxsai.comresearchgate.net.

Table 1: Summary of Reported Validation Parameters for Lamivudine Analysis by HPLC

Validation ParameterReported Range/ValuesSource(s)
Linearity (r or R²)> 0.999, 0.998, 0.9997 ajpaonline.comasianpubs.orgijcrt.orgrjptonline.orgresearchgate.nettandfonline.comtandfonline.comasianjpr.comingentaconnect.com
Precision (%RSD)< 2%, < 1% ajpaonline.comijcrt.orgresearchgate.netrjptonline.orgasianjpr.comsphinxsai.comresearchgate.net
Accuracy (% Recovery)100.17 - 100.36%, 100.9 - 101.4%, 99.2%, 98.00% ajpaonline.comijcrt.orgrjptonline.orgresearchgate.netsphinxsai.comresearchgate.net
LOD0.2 ng/mL, 0.313 µg/mL, 5.34 µg/mL, 21.24 ng/band asianpubs.orgijcrt.orgresearchgate.netasianjpr.comingentaconnect.com
LOQ0.625 µg/mL, 16.19 µg/mL, 64.37 ng/band asianpubs.orgijcrt.orgresearchgate.netasianjpr.com

Application in Pharmaceutical Research and Quality Control Processes

Analytical methods for Lamivudine are extensively applied in pharmaceutical research and quality control processes. In pharmaceutical research, these methods are vital for drug development, including the analysis of Lamivudine in bulk drug form, formulations (tablets, oral solutions), and biological fluids scholars.directasianpubs.orgijcrt.orgnih.govtandfonline.comijbpas.comasianjpr.comsphinxsai.comresearchgate.netsigmaaldrich.com. They are used to determine drug content, assess purity, and study the stability of Lamivudine under various stress conditions (e.g., acid, alkaline, thermal, photolytic degradation) ajpaonline.comscholars.directresearchgate.netrjptonline.orgtandfonline.comresearchgate.net. Stability-indicating methods are particularly important to ensure that the analytical method can accurately quantify Lamivudine in the presence of its degradation products scholars.directrjptonline.org.

In quality control, validated analytical methods are indispensable for ensuring that Lamivudine drug products meet established quality standards and regulatory requirements sigmaaldrich.combdn.go.thscielo.br. This includes routine testing of raw materials, in-process samples, and finished products for identification, assay (content uniformity), purity (related substances and organic impurities), and dissolution bdn.go.thscielo.br. Pharmacopeial methods, such as those described in the USP, are often employed and verified bdn.go.th. The application of validated HPLC methods in quality control ensures the consistent quality and performance of Lamivudine tablets and other formulations available on the market scielo.br. Pharmaceutical secondary standards and certified reference materials of Lamivudine are used in these applications to ensure accuracy and traceability of results sigmaaldrich.com.

Table 2: Applications of Lamivudine Analytical Methods

Application AreaSpecific Use CasesSource(s)
Pharmaceutical ResearchDrug development, Analysis in bulk drug, formulations, and biological fluids, Stability studies, Degradation product analysis scholars.directasianpubs.orgijcrt.orgresearchgate.netnih.govrjptonline.orgtandfonline.comijbpas.comasianjpr.comsphinxsai.comresearchgate.netresearchgate.netsigmaaldrich.com
Pharmaceutical Quality ControlRoutine testing of raw materials, in-process samples, and finished products, Identification, Assay, Purity testing, Dissolution testing sigmaaldrich.combdn.go.thscielo.br
Method Development and ValidationEstablishment and validation of new analytical procedures ajpaonline.comscholars.directasianpubs.orgijcrt.orgresearchgate.netnih.govrjptonline.orgrjptonline.orgresearchgate.nettandfonline.comtandfonline.comasianjpr.comsphinxsai.comingentaconnect.comresearchgate.net

Biochemical and Biological Aspects of Lamivudine Acid

Evaluation of Potential Biological Activities in Research Models

Investigations into the biological activities of Lamivudine (B182088) Acid in research models primarily stem from its characterization as a synthetic orotate (B1227488) prodrug of lamivudine lgcstandards.combiosynth.com. In this context, its biological activity is intrinsically linked to its conversion to the active antiviral agent, lamivudine. Lamivudine itself is a potent nucleoside reverse transcriptase inhibitor (NRTI) with established activity against Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B virus (HBV) chem960.com.

As a prodrug, Lamivudine Acid is designed to be converted within the body to the active form, lamivudine, which then undergoes intracellular phosphorylation to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). L-TP competes with the naturally occurring deoxycytidine triphosphate for incorporation into viral DNA by reverse transcriptase and HBV polymerase, leading to DNA chain termination and inhibition of viral replication.

While direct studies evaluating the intrinsic biological activity of this compound itself (prior to conversion to lamivudine) in research models are not extensively detailed in the provided information, its design as a prodrug implies that its biological relevance lies in its ability to deliver the active drug. One source mentions that this compound inhibits the synthesis of viral DNA by inhibiting the reverse transcriptase enzyme and has been used as a treatment for HIV infection lgcstandards.com. This suggests that either the conversion to lamivudine is rapid and the observed activity is due to the parent drug, or this compound might possess some level of intrinsic activity, although the primary mechanism is likely through its conversion.

The evaluation of this compound's potential biological activities in research models would therefore involve studying its conversion efficiency to lamivudine in various biological matrices or cell lines, and subsequently assessing the antiviral effects mediated by the generated lamivudine and its active metabolites.

Investigations into Structure-Activity Relationships (SAR)

The structure of this compound features a 1,3-oxathiolane (B1218472) ring system with a cytosine base attached at the N1 position and a carboxylic acid group at the C2 position of the oxathiolane ring lgcstandards.combiosynth.com. This structure is closely related to that of lamivudine, which has a hydroxymethyl group at the C2 position instead of a carboxylic acid anantlabs.com.

Investigations into the Structure-Activity Relationships (SAR) related to this compound would involve understanding how the presence of the carboxylic acid group at the C2 position influences its biochemical behavior and biological activity compared to the hydroxymethyl group in lamivudine. As this compound functions as a prodrug, the SAR studies would likely focus on how the carboxylic acid moiety affects properties crucial for prodrug efficacy, such as absorption, distribution, metabolism (specifically the conversion to lamivudine), and excretion.

The conversion of this compound to lamivudine involves the removal or modification of the carboxylic acid group. This chemical transformation is key to its role as a prodrug. SAR studies could explore how modifications to the carboxylic acid group or other parts of the molecule impact the efficiency of this conversion and the subsequent intracellular phosphorylation of the released lamivudine to its active triphosphate form.

Comparative SAR studies with lamivudine and other L-oxathiolanyl nucleoside analogues have been conducted to understand the structural features critical for anti-HIV activity. These studies highlight the importance of the stereochemistry of the oxathiolane ring and the nature of the substituent at the C2 position for potent antiviral activity. While these studies primarily focus on the active nucleoside analogues, the structural differences between this compound and lamivudine provide a basis for investigating how the carboxylic acid group influences the initial interactions with biological systems and the subsequent metabolic processes leading to the active drug.

Molecular modeling studies, such as those performed for lamivudine triphosphate interacting with HIV-1 reverse transcriptase, provide insights into the crucial interactions between the drug's active form and its biological target. While these studies focus on the triphosphate, they inform the understanding of the structural requirements for activity, which can be indirectly related to the SAR of prodrugs like this compound that are converted to the active form.

Role as a Potential Metabolite or Degradant in Biological Systems Research

This compound is described as an impurity of lamivudine lgcstandards.com. This suggests it can be present as a byproduct of the synthesis or potentially as a degradant of lamivudine under certain conditions.

In biological systems, the primary metabolic fate of lamivudine is intracellular phosphorylation to its active triphosphate form. Lamivudine itself is minimally metabolized via the CYP450 pathway, and the only known significant metabolite in humans is the trans-sulfoxide metabolite, which is excreted in urine.

The role of this compound as a metabolite of lamivudine (i.e., formed from lamivudine in the body) is not explicitly supported by the provided search results, which primarily describe it as a prodrug converted to lamivudine or an impurity of lamivudine. However, the possibility of it being a degradant of lamivudine in biological matrices or during storage cannot be entirely ruled out without specific information.

Research into the role of this compound in biological systems would involve studying its pharmacokinetics and metabolism. If administered as a prodrug, studies would track its conversion to lamivudine and the subsequent formation of lamivudine triphosphate. If present as an impurity, research might focus on its stability in biological fluids and its potential disposition. The provided information indicates that metabolism of lamivudine is a minor route of elimination, with the majority excreted unchanged. The trans-sulfoxide metabolite is the main identified metabolic product.

While one study on intracellular lamivudine metabolism mentions a metabolite involved in recycling that remains to be definitively characterized, it does not identify this metabolite as this compound. Therefore, based on the available information, this compound's primary role in the context of biological systems research appears to be either as an administered prodrug or as an impurity, rather than a significant metabolite formed from the breakdown of lamivudine.

Comparative Biochemical Studies with Parent Lamivudine and Related Nucleoside Analogues

Comparative biochemical studies between this compound, parent lamivudine, and related nucleoside analogues highlight the impact of structural variations on their biochemical processing and activity.

Structural Comparison: this compound differs from lamivudine by the presence of a carboxylic acid group at the C2 position of the oxathiolane ring instead of a hydroxymethyl group lgcstandards.comanantlabs.combiosynth.com. Both compounds share the L-configuration and the cytosine base.

Biochemical Fate: The key biochemical difference lies in their initial fate. This compound, when acting as a prodrug, is designed for conversion to lamivudine lgcstandards.combiosynth.com. Lamivudine, in turn, requires intracellular phosphorylation by cellular kinases to form the active triphosphate metabolite (L-TP). This phosphorylation is essential for its antiviral activity.

Comparative studies would investigate the efficiency of the conversion of this compound to lamivudine in different cell types or tissues. This conversion step is a critical determinant of the amount of active drug available intracellularly. In contrast, lamivudine directly enters cells and undergoes phosphorylation.

Activity Comparison: The antiviral activity is primarily attributed to lamivudine triphosphate. Therefore, the comparative biological activity between this compound and lamivudine is indirect, depending on the efficiency of the prodrug conversion. Studies evaluating this compound as a prodrug would compare the antiviral efficacy of equivalent doses of this compound and lamivudine, taking into account their respective pharmacokinetic and metabolic profiles.

Studies on other L-oxathiolanyl nucleoside analogues have explored how modifications to the nucleobase or the oxathiolane ring affect antiviral potency and specificity against viral polymerases and cellular kinases. These studies provide a broader context for understanding the structural requirements for activity within this class of compounds. For example, the stereochemistry at the C5 position of the oxathiolane ring is crucial for activity, with the L-enantiomers generally being more potent and less toxic than the D-enantiomers chem960.com.

Theoretical and Computational Chemistry Studies of Lamivudine Acid

Quantum Mechanical Investigations Utilizing DFT-based Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been widely used to investigate the electronic structure and properties of Lamivudine (B182088). DFT-based descriptors provide valuable information about the molecule's reactivity and stability. Studies have employed DFT to determine global and local chemical reactivity parameters, aiding in the understanding of how Lamivudine might interact in chemical reactions researchgate.netnih.gov.

For instance, DFT calculations have been used to analyze the formation of intramolecular hydrogen bonds in Lamivudine conformers ilt.kharkov.ua. Different basis sets and levels of theory, such as B3LYP/6-31+G(d), have been utilized to study the molecular structures and solute-solvent effects of Lamivudine in aqueous solutions researchgate.net. These calculations can provide thermodynamic properties and pKa values, which are important for understanding the ionization behavior of Lamivudine in solution researchgate.net.

DFT calculations have also been applied to validate assignments of observed bands in spectroscopic data, such as FTIR and UV-vis spectra, for Lamivudine and its complexes x-mol.net. Furthermore, DFT has been employed to examine the interaction between Lamivudine and potential drug delivery systems, such as borospherenes, to evaluate binding capacity and the role of functionalization tandfonline.com.

Studies involving DFT-based descriptors have also explored Lamivudine derivatives, correlating experimental properties with theoretical parameters and proposing QSAR models based on global descriptors researchgate.net. The application of conceptual DFT allows for the determination of parameters like electronic chemical potential, chemical hardness, global softness, and global electrophilicity, which are indicative of a molecule's reactivity researchgate.netnih.gov.

Molecular Modeling and Simulation of Intramolecular and Intermolecular Interactions

Molecular modeling and simulation techniques, including molecular dynamics (MD) and QM/MM calculations, have been instrumental in understanding the complex interactions involving Lamivudine. These methods allow for the investigation of both intramolecular forces within a single Lamivudine molecule and intermolecular interactions when Lamivudine is in contact with other molecules, such as in crystals or binding to proteins.

Molecular dynamics simulations have been used to explore the stability of Lamivudine complexes with target proteins, providing details on conformational flexibility and binding energy in environments mimicking biological conditions acs.org. This approach helps in identifying specific interactions that contribute to the stability or instability of these complexes acs.org. Free energy analysis methods, such as MM/GBSA, have been used in conjunction with MD to quantify binding affinity acs.org.

QM/MM calculations have been performed to study the nature and strength of interactions of Lamivudine in its pure crystal form and in ligand-receptor complexes nih.govresearchgate.net. These calculations can reconstruct theoretical charge density distributions and evaluate the contributions of intermolecular interactions to the total crystal energy or ligand-receptor binding energy nih.govresearchgate.net. Studies have shown that the crystal field effect can weaken intramolecular interactions nih.govresearchgate.net. The energies of intermolecular interactions in ligand-receptor complexes have been found to be higher than in the crystal due to a larger number of hydrophilic interactions nih.govresearchgate.net.

Molecular modeling studies have also been used to understand the mechanism of resistance to Lamivudine in viral polymerases by evaluating the effects of mutations on binding asm.org. These models can suggest how steric hindrance impacts binding affinity asm.org.

Intramolecular interactions, such as weak C-H...O and strong O-H...O hydrogen bonds, play a role in the conformational analysis of isolated Lamivudine molecules nih.govresearchgate.net. Computational studies have identified multiple conformers of Lamivudine, with the most stable ones often stabilized by intramolecular hydrogen bonds ilt.kharkov.ua.

Intermolecular interactions in Lamivudine crystals involve various types of hydrogen bonds, including strong N-H...O and O-H...O bonds, as well as weaker C-H...O and C-H...H-C interactions nih.govresearchgate.net. The strength of these interactions can vary depending on the environment, such as in crystal packing compared to ligand-receptor complexes nih.govresearchgate.net. Molecular modeling and quantum theory of 'Atoms in Molecules' (AIM) have been used to reveal and analyze these interactions nih.govresearchgate.net.

Here is a table summarizing some findings on intermolecular interaction energies:

EnvironmentType of InteractionEnergy (kJ/mol)Source
Lamivudine CrystalTotal Intermolecular Interaction Energy276.9 nih.govresearchgate.net
Ligand-Receptor ComplexTotal Intermolecular Interaction Energy320.1–394.8 nih.govresearchgate.net
Isolated Conformer AC-H...O bonds (estimated)-21 to -25 nih.govresearchgate.net
Pure 3TC and ComplexesC-H...O bonds (estimated)-14.4 to -17.3 (pure), -16.8 to -17.1 (complexes) nih.govresearchgate.net
Ligand-Receptor ComplexesH...H interactions-4.8 to -9.0 nih.govresearchgate.net

Note: The provided energy values are based on specific computational or estimation methods described in the source and are presented for illustrative purposes.

Prediction of Chemical Behavior and Reactivity Profiles

Computational chemistry methods contribute significantly to predicting the chemical behavior and reactivity profiles of Lamivudine. By analyzing electronic structure and energy landscapes, researchers can gain insights into how Lamivudine might react or transform under different conditions.

DFT calculations, through the analysis of Frontier Molecular Orbitals (HOMO and LUMO), provide information about the molecule's reactivity. The energy gap between HOMO and LUMO is related to chemical hardness and stability, while their energies can indicate potential sites for electrophilic and nucleophilic attack nih.govresearchgate.net. Fukui functions, derived from DFT calculations, are local reactivity descriptors that identify these reactive sites within the molecule nih.gov.

Studies investigating the pKa of Lamivudine using ab initio and DFT methods allow for the prediction of its ionization state at different pH values, which influences its behavior and interactions in solution researchgate.net. The variation of pKa with temperature can also be predicted researchgate.net.

Molecular quantum similarity methods, combined with molecular docking and chemical reactivity indices, have been used to explore potential interactions and compare the reactivity of Lamivudine with other compounds nih.gov. This approach helps in understanding the quantum properties that influence molecular interactions and can be used in rational drug design nih.gov.

The conformational lability of the Lamivudine molecule, influenced by the presence of the oxathiolane heterocycle, is a key aspect of its chemical behavior ilt.kharkov.ua. Computational methods have been used to locate and characterize different conformers, which can impact its interactions and reactivity ilt.kharkov.ua.

Studies on the interaction of Lamivudine with surfaces, such as molybdenum disulfide, using DFT, predict the nature and strength of these interactions, indicating whether stacked complexes stabilized by dispersion and Coulomb interactions or covalently bonded complexes are formed ilt.kharkov.ua.

Development and Characterization of Lamivudine Acid Derivatives

Synthetic Strategies for Novel Analogues Incorporating Carboxylic Acid Functionality

Synthetic strategies for incorporating carboxylic acid functionality into Lamivudine (B182088) analogues or creating Lamivudine-based molecules linked to carboxylic acids involve various chemical approaches. One method involves the direct coupling of Lamivudine with carboxylic acids to form hybrid drugs. For instance, Lamivudine has been coupled with precursors of antitubercular agents, such as pyrazine-2-carboxylic acid and isonicotinic acid, using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) in the presence of a base like triethylamine (B128534) researchgate.netijrap.net. This solution-phase peptide synthesis approach yields hybrid compounds where the carboxylic acid is linked to the Lamivudine structure researchgate.netijrap.net.

Another strategy involves the synthesis of codrugs where Lamivudine is coupled with a molecule containing a carboxylic acid group through specific linkages. A novel codrug was synthesized from Lamivudine and ursolic acid, a triterpene featuring a carboxylic acid function, coupled via ethyl chloroacetate (B1199739) through an amide and ester linkage nih.gov.

Carboxylic acid functionalities can also appear as part of intermediates in the synthesis of Lamivudine itself or related oxathiolane nucleoside analogues. For example, an oxathiolane intermediate with a carboxylic acid function, (2R, 5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester, has been used as a raw material in synthetic routes towards Lamivudine google.com. The synthesis of such intermediates can involve methods like oxidative cleavage of a precursor and subsequent oxidation of the resulting aldehyde to the carboxylic acid nih.gov. Another approach in synthesizing oxathiolane precursors utilizes chloroacetic acid to construct the oxathiolane moiety nih.govbeilstein-journals.org.

Furthermore, "Lamivudine-carboxylic acid" itself is recognized as a related compound or impurity of Lamivudine, indicating its potential formation during synthesis or degradation processes eijppr.comeijppr.compharmaffiliates.com. Specifically, Cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic Acid is listed as a Lamivudine impurity pharmaffiliates.com.

Evaluation of Modified Structures for Enhanced Research Properties or Activities

The evaluation of Lamivudine derivatives incorporating carboxylic acid functionality focuses on assessing their properties and activities in research settings, distinct from clinical outcomes.

Hybrid drugs formed by coupling Lamivudine with carboxylic acid-containing antitubercular precursors have been evaluated for their antitubercular activity. Compounds synthesized by coupling lamivudine with isonicotinic acid and pyrazine-carboxylic acid showed antitubercular activity against Mycobacterium sp. at a minimum concentration of 25 µL/mL researchgate.net. These hybrid molecules were also subjected to docking studies against tuberculosis target proteins to predict their binding affinity researchgate.netijrap.net.

Research on codrugs, such as the one synthesized from Lamivudine and ursolic acid, includes the evaluation of their in vitro stability under various conditions, including enzymatic hydrolysis nih.gov. The hydrolysis rate of the Lamivudine-ursolic acid codrug was studied in aqueous solutions of different pH, buffered human plasma, and in the presence of lipase (B570770) nih.gov. This codrug demonstrated faster hydrolysis in the presence of lipase compared to buffered human plasma or phosphate (B84403) buffer nih.gov. Pharmacological studies on this codrug in research models indicated potential anti-hepatitis B virus activity and hepatoprotective effects against acute liver injury nih.gov.

Evaluation of Lamivudine derivatives, including amide ester derivatives synthesized by acylation-esterification with acid chlorides, has also included the assessment of physicochemical properties relevant to research applications, such as aqueous solubility and octanol-water partition coefficient (log P or log D) researchgate.net. These properties are important in studies investigating drug behavior, such as transdermal penetration researchgate.net. For the synthesized amide ester derivatives, aqueous solubility was generally lower than that of Lamivudine, while log D values were higher, indicating increased lipophilicity researchgate.net.

Data on the recovery of "Lamivudine Carboxylic acid" as a related compound in analytical methods highlights the importance of characterizing and quantifying such species during the development and quality control of Lamivudine and its formulations eijppr.comeijppr.com.

Table 1: Hydrolysis Half-Lives of Lamivudine-Ursolic Acid Codrug (LMX) in Different Media nih.gov

MediumHalf-Life (t1/2)Temperature (°C)
Lipase from Porcine pancreas1.4 h37
Buffered human plasma5.4 h37
pH 7.4 phosphate buffer11.2 h37
Aqueous solution (pH 3-6)>40 hNot specified

Research on Prodrug Strategies Involving Carboxylic Acid Derivatives

Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of drugs, including nucleoside analogues like Lamivudine researchgate.netinnovareacademics.innih.gov. These strategies can involve incorporating carboxylic acid derivatives or utilizing carboxylic acids to form labile linkages that are cleaved in vivo to release the active drug researchgate.netnih.govinnovareacademics.inscielo.br.

While Lamivudine itself does not possess a carboxylic acid group, prodrugs can be designed by attaching a carrier molecule, which may contain a carboxylic acid or be linked via a bond formed with a carboxylic acid, to a functional group on the Lamivudine structure, such as the hydroxyl group innovareacademics.innih.gov. Ester prodrugs, for instance, are commonly designed by utilizing a carboxylic acid group with an alcohol group, or by combining an amine and a carboxylic acid group to form amide prodrugs innovareacademics.in. These linkages are designed to be cleaved by enzymatic or non-enzymatic hydrolysis in vivo, releasing the parent drug innovareacademics.in.

Research has explored the use of carboxylic acid derivatives in the context of improving the properties of nucleoside analogs generally, which is relevant to Lamivudine. For example, esterification of carboxylic acids has led to increased water solubility, cell membrane permeability, and bioavailability of nucleoside-based antiviral agents researchgate.net. Masking a free carboxylic acid group in a drug structure by forming an ester is a common prodrug strategy to improve lipophilicity and facilitate absorption nih.govscielo.br.

In the context of Lamivudine specifically, research on prodrugs has explored various modifications to enhance properties like cellular uptake and stability nih.gov. While not exclusively focused on carboxylic acid derivatives, the general principles of prodrug design involving the masking of polar groups or the creation of lipophilic conjugates are applicable and inform strategies that could potentially involve carboxylic acid-containing linkers or carriers. For instance, increasing lipophilicity through modifications at the 5'-O-position of Lamivudine has been studied to improve its capacity to cross cell membranes via passive diffusion nih.gov.

The synthesis of a codrug of Lamivudine and ursolic acid, linked via ester and amide bonds, exemplifies a prodrug strategy where a carboxylic acid-containing molecule is conjugated to Lamivudine to potentially achieve dual therapeutic effects and modified pharmacokinetic behavior nih.gov. The stability and hydrolysis studies of this codrug provide insights into its potential as a delivery system for Lamivudine nih.gov.

Research also touches upon the co-crystallization of antiviral agents with carboxylic acids to improve stability, although this is a physical modification rather than a covalent prodrug linkage nih.gov.

These research efforts highlight the utility of incorporating or utilizing carboxylic acid functionalities in the design and study of Lamivudine derivatives and prodrugs for various research objectives.

Advanced Research Directions and Future Perspectives on Lamivudine Acid

Integration of Omics Technologies in Mechanistic Research

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a comprehensive understanding of biological systems at a molecular level nih.govmdpi.comfrontiersin.orgbiobide.comsemanticscholar.org. The integration of these high-throughput techniques is increasingly being applied to investigate the mechanisms of drug action and potential off-target effects, including those related to antiviral compounds like Lamivudine (B182088) nih.govoup.comresearchgate.net.

Research utilizing multiomics approaches has provided insights into the molecular changes associated with antiretroviral therapies that include Lamivudine. For instance, studies have employed untargeted multiomics profiling (proteomics, metabolomics, and lipidomics) to understand the systemic impact of switching to regimens containing Lamivudine. These studies have identified changes in circulating plasma concentrations of various molecules, including proteins and metabolites, potentially associated with biological pathways related to inflammation, immune responses, and lipid and glucose metabolism oup.comresearchgate.net. While the clinical significance of some of these changes requires further investigation, such multiomics analyses are crucial for a deeper understanding of the intricate interactions between the drug and the host system beyond the primary antiviral mechanism oup.comresearchgate.net.

Furthermore, omics technologies can aid in elucidating potential mechanisms of drug-induced liver injury (DILI), an important aspect of drug safety research. By combining in vitro models with transcriptomics, proteomics, and metabolomics, researchers can identify characteristics of drugs with hepatotoxic potential, offering an alternative to traditional animal models nih.gov. This approach can contribute to a more thorough examination of the mechanisms of known DILI-associated drugs, potentially including Lamivudine or its metabolites, thereby helping to prevent compounds with hepatotoxic potential from reaching the market nih.gov.

The application of omics in the study of Lamivudine's mechanisms extends beyond its primary antiviral targets. For example, research has explored how Lamivudine might modulate the expression of genes and retrotransposons in the brain, suggesting potential mechanisms related to neurological function, although this area requires further investigation frontiersin.org.

High-Throughput Screening Methodologies for Related Compounds

High-throughput screening (HTS) methodologies are essential in modern drug discovery for rapidly evaluating large libraries of compounds for desired biological activities thermofisher.commdpi.comresearchgate.netresearchgate.net. While HTS has been extensively used to identify novel antiviral agents, its application can be extended to screen for compounds structurally related to Lamivudine or to identify molecules that modulate pathways affected by Lamivudine, including potential acidic derivatives or impurities.

HTS assays can be designed to target specific viral enzymes inhibited by Lamivudine, such as HIV reverse transcriptase or HBV polymerase, or to identify compounds that interfere with viral replication at different stages nih.gov. For instance, a FRET-based HTS assay has been developed to screen for inhibitors of the AZT-MP excision activity of HIV-1 RT, a mechanism relevant to nucleoside reverse transcriptase inhibitors like Lamivudine nih.gov. Such assays can be adapted to screen libraries for novel inhibitors or to evaluate the activity of Lamivudine analogs and related compounds.

Beyond direct antiviral activity, HTS can be utilized to screen for compounds that interact with host factors involved in viral replication or that influence cellular pathways modulated by Lamivudine. This is particularly relevant in the context of understanding off-target effects or identifying synergistic combinations.

The development of robust and sensitive HTS assays is crucial for efficiently screening diverse chemical libraries. Key parameters for assessing HTS assay quality include the signal-to-background ratio and the Z' factor mdpi.com. Advances in automation, miniaturization, and detection technologies continue to increase the throughput and efficiency of screening campaigns, allowing for the rapid evaluation of tens to hundreds of thousands of compounds researchgate.net.

While direct examples of HTS specifically focused on "Lamivudine Acid" were not prominently found, the methodologies described for antiviral and related compound screening are directly applicable to the study of Lamivudine derivatives, including acidic forms or impurities, to assess their biological activity or potential impact on cellular processes.

Green Chemistry Approaches in the Synthesis and Isolation of this compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes mdpi.com. Applying these principles to the synthesis and isolation of pharmaceutical compounds like Lamivudine and its related substances, including this compound, is an important area of research for improving sustainability and reducing environmental impact.

Traditional synthetic routes for Lamivudine can involve multiple steps and the use of toxic reagents rsc.orgmit.edu. Research is ongoing to develop more efficient and environmentally friendly synthetic methods. This includes exploring alternative catalysts, solvents, and reaction conditions. For example, enzymatic dynamic kinetic resolution protocols using green catalysts like surfactant-treated subtilisin Carlsberg have been developed for the asymmetric synthesis of Lamivudine, offering a more environmentally benign approach compared to methods requiring undesirable reagents rsc.org.

Flow chemistry methodologies are also being investigated for the semi-continuous multi-step synthesis of Lamivudine, which can offer advantages in terms of reaction control, efficiency, and reduced waste generation compared to batch processes researchgate.net. Greener procedures for specific steps in the synthesis, such as using milder bases or novel reagents, are also being explored researchgate.net.

The purification process of Lamivudine also presents opportunities for applying green chemistry principles. Traditional purification methods may involve the formation of salts followed by treatment with toxic bases acs.org. Research has explored the design and isolation of novel cocrystals, such as a 4:1 Lamivudine–oxalic acid cocrystal, which has the potential to improve the efficiency of the purification process and significantly reduce the amount of toxic reagents required acs.org. This is particularly relevant as oxalic acid is an acidic compound, and this research directly relates to the handling and purification involving acidic species in the context of Lamivudine production.

Furthermore, green chemistry approaches are being applied in the preparation of Lamivudine-loaded nanostructures for drug delivery, focusing on methods that avoid the use of organic solvents mdpi.com. This highlights a broader trend towards developing sustainable processes in the formulation and handling of Lamivudine and its related compounds.

Emerging Applications in Chemical Biology and Impurity Profiling

Chemical biology utilizes chemical tools and approaches to study biological systems, while impurity profiling is critical for ensuring the quality, safety, and efficacy of pharmaceutical products rroij.commedwinpublishers.com. Both fields offer emerging applications relevant to Lamivudine and its related substances, including this compound.

In chemical biology, Lamivudine, as a well-characterized reverse transcriptase inhibitor, serves as a valuable tool for studying processes involving reverse transcription in various biological contexts beyond viral infections. For example, research has explored the potential of Lamivudine to inhibit retrotransposition of LINE-1 elements, which are repetitive DNA sequences that can move within the genome and have been implicated in various biological processes and diseases, including certain cancers frontiersin.orgbjmo.be. This suggests potential applications of Lamivudine or its derivatives in chemical biology research aimed at understanding and modulating retrotransposition.

Impurity profiling of Lamivudine is a critical aspect of pharmaceutical development and quality control rroij.commedwinpublishers.com. Identifying and quantifying impurities, including related substances like this compound, is essential to meet regulatory requirements and ensure patient safety asianjpr.comrroij.com. This compound has been identified as a specific impurity (Lamivudine EP Impurity A) biosynth.com.

Advanced analytical techniques are continuously being developed and applied for the impurity profiling of Lamivudine. These include high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC), often coupled with sensitive detectors like mass spectrometry (MS) nih.govasianjpr.comasianpubs.orgresearchgate.netresearchgate.net. These methods enable the separation, identification, and quantification of Lamivudine and its impurities, such as salicylic (B10762653) acid (Lamivudine impurity C) and various other related substances asianjpr.comasianpubs.orgresearchgate.net.

The development of validated analytical methods for the determination of Lamivudine impurities in bulk drug and pharmaceutical formulations is crucial for quality control asianjpr.comasianpubs.orgresearchgate.net. These methods ensure that impurities are present below specified levels, as impurities can potentially affect the pharmacokinetic profile and safety of the drug asianjpr.com.

The study of this compound within impurity profiling involves its identification, characterization, and the development of analytical methods for its detection and quantification biosynth.com. This is vital for understanding its potential origin (e.g., synthesis-related or degradation product) and ensuring that its levels in the final drug product are controlled within acceptable limits.

Q & A

Q. What are the key physicochemical properties of lamivudine acid relevant to experimental design?

this compound (CAS 134678-17-4) is a nucleoside reverse transcriptase inhibitor with a molecular structure that facilitates charge-transfer complexation with π-acceptors like chloranilic acid and DDQ. Key properties include its solubility in methanol, pH-dependent stability (optimal in acidic ranges), and absorbance maxima at 521 nm (chloranilic acid complex) and 530 nm (DDQ complex) . These properties are critical for designing spectrophotometric assays or stability studies.

Q. What validated spectrophotometric methods exist for quantifying this compound in pure and dosage forms?

A validated method involves forming charge-transfer complexes with π-acceptors. For example:

  • Chloranilic acid : Forms a 1:1 complex in methanol with λmax at 521 nm, linear in 0.04–0.28 mg/mL (Beer’s law) .
  • DDQ : Forms a 1:1 complex with λmax at 530 nm under similar conditions . Method validation requires assessing linearity (R<sup>2</sup> >0.99), precision (%RSD <2%), and recovery (98–102%) using triplicate measurements .

Q. How should researchers handle safety considerations when working with this compound?

this compound is classified as a target organ toxicant (repeated exposure). Key safety protocols include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact .
  • Working in ventilated areas to prevent inhalation of aerosols .
  • Adhering to GHS guidelines for storage and disposal .

Advanced Research Questions

Q. What thermodynamic parameters are critical for characterizing this compound’s charge-transfer complexes, and how are they calculated?

Thermodynamic studies require determining:

  • Association constant (K) : Derived from absorbance-concentration plots using Benesi-Hildebrand equations .
  • Molar absorptivity (ε) : Calculated via Beer-Lambert law .
  • ΔG, ΔH, ΔS : Obtained from Van’t Hoff plots at varying temperatures (e.g., 30–60°C). For lamivudine-chloranilic acid, ΔG is typically negative, indicating spontaneous complexation .

Q. How can contradictory data in this compound analysis (e.g., varying stoichiometries or absorbance maxima) be resolved?

Contradictions may arise from solvent polarity, pH deviations, or acceptor/donor ratios. Mitigation strategies include:

  • Standardizing solvent systems (e.g., anhydrous methanol for DDQ) .
  • Validating pH control (acidic range for optimal complex stability) .
  • Replicating experiments under controlled temperatures and humidity .

Q. What advanced techniques complement spectrophotometric methods for this compound characterization?

  • HPLC-MS : For high-sensitivity quantification and metabolite identification .
  • FT-IR spectroscopy : To confirm functional groups involved in complexation .
  • X-ray crystallography : Resolving 3D structures of lamivudine-acceptor complexes .

Methodological Guidance

Q. How to design a robust pH study for this compound’s charge-transfer complexes?

  • Step 1 : Prepare buffer solutions (pH 2–7) using citric acid-phosphate buffers.
  • Step 2 : Mix lamivudine with π-acceptor (e.g., chloranilic acid) in each buffer.
  • Step 3 : Measure absorbance at λmax after 1-hour equilibration.
  • Step 4 : Plot absorbance vs. pH to identify optimal stability range (typically pH 3–5) .

Q. What statistical approaches are recommended for analyzing this compound assay data?

  • Linear regression : For Beer’s law validation (slope, intercept, R<sup>2</sup>) .
  • ANOVA : To compare inter-day vs. intra-day precision .
  • Grubbs’ test : Identifying outliers in triplicate measurements .

Tables for Key Data

Parameter Lamivudine-Chloranilic Acid Lamivudine-DDQ
λmax (nm)521530
Beer’s Law Range (mg/mL)0.04–0.280.04–0.28
Association Constant (K)1.2 × 10<sup>4</sup> L/mol9.8 × 10<sup>3</sup> L/mol
ΔG (kJ/mol)-23.4-21.8

Research Gaps and Future Directions

  • Mechanistic studies : Elucidate electron-transfer pathways in lamivudine-acceptor complexes using computational chemistry.
  • Biological relevance : Correlate thermodynamic stability of complexes with antiviral activity in in vitro models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.